molecular formula C11H14O5 B8286449 2-[3-Hydroxy-5-[hydroxymethyl]phenyloxy]acetic acid, ethyl ester

2-[3-Hydroxy-5-[hydroxymethyl]phenyloxy]acetic acid, ethyl ester

Cat. No. B8286449
M. Wt: 226.23 g/mol
InChI Key: JEGGWZVRQSPGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200981B1

Procedure details

the subtitle compound was prepared from 3,5-dihydroxybenzyl alcohol (5 g) and ethyl bromoacetate (5.96 g) by the method of example 21 step (ii). Purified by chromatography eluting with 30% ethyl acetate in isohexane. Yield 1.6 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH2:5][OH:6].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:7]=[C:4]([CH2:5][OH:6])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1)O
Name
Quantity
5.96 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1)CO)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.